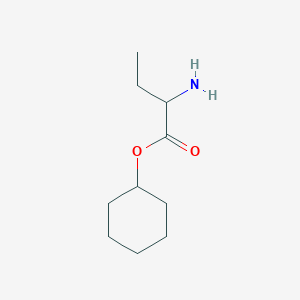

Cyclohexyl 2-aminobutanoate

Description

Cyclohexyl 2-aminobutanoate (C₁₀H₂₀ClNO₂) is an ester derivative of 2-aminobutanoic acid, where the cyclohexyl group is esterified to the amino acid backbone. Its hydrochloride salt form (CAS 1955498-91-5) has a molecular weight of 221.72 g/mol and is identified by MDL number MFCD30180550 . Notably, the hydrochloride salt form enhances solubility and stability, critical for biological applications, though storage conditions and hazard data remain unspecified in the literature .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

cyclohexyl 2-aminobutanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

RLCWNMXJPIYPAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC1CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-aminobutanoate can be synthesized through the esterification of 2-aminobutanoic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-aminobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl 2-aminobutanoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming cyclohexyl 2-aminobutanol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Cyclohexyl 2-aminobutanoic acid.

Reduction: Cyclohexyl 2-aminobutanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl 2-aminobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-aminobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-aminobutanoic acid, which can then participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Cyclohexyl 2-Benzoylamino-2-(2-Oxocyclohexyl) Acetate

Molecular Formula: Not explicitly provided, but inferred to include benzoyl and oxocyclohexyl groups. Key Features:

- Contains a benzoylamino group and a 2-oxocyclohexyl substituent, increasing steric hindrance and polarity compared to Cyclohexyl 2-aminobutanoate.

- Synthesized via a multi-step reaction involving 2,4-dichlorobenzoyl chloride and DMF, followed by purification via column chromatography .

Applications : Primarily serves as a synthetic intermediate in organic chemistry, particularly for constructing complex heterocycles or enamine derivatives.

Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid)

Molecular Formula : C₁₄H₁₂O₃ (CAS 76-93-7) .

Key Features :

- A diphenyl-substituted hydroxyacetic acid with a rigid aromatic structure.

- Applications: A classic precursor in organic synthesis, used to prepare antispasmodic drugs and as a ligand in coordination chemistry .

2-Amino-4-[1-(3-Amino-4-Hydroxyphenyl)Cyclohexyl]Phenol

Molecular Formula : C₁₈H₂₁N₂O₂ (CAS 30817-90-4) .

Key Features :

- Contains dual amino and hydroxyl groups on aromatic rings linked via a cyclohexyl spacer.

- Exhibits enhanced thermal stability and rigidity due to its polycyclic structure. Applications: A high-performance monomer for polyimide resins, critical in aerospace and electronics for heat-resistant coatings and encapsulation materials .

sec-Butyl S-2-Diisopropylaminoethyl Isopropylphosphonothiolate

Molecular Formula: Not fully detailed, but includes phosphonothiolate and diisopropylamino groups . Key Features:

- A organophosphorus compound with a sulfur-containing ester group, contrasting with the nitrogen-rich this compound.

- Applications: Limited to niche chemical research, such as nerve agent analogs or catalytic studies .

Comparative Analysis Table

Structural and Functional Insights

- Amino vs. Hydroxyl Groups: this compound’s amino group enhances solubility and reactivity in aqueous environments compared to benzilic acid’s hydroxyl group, which favors aromatic interactions .

- Cyclohexyl vs. Aromatic Moieties: The cyclohexyl group in this compound provides conformational flexibility, whereas rigid aromatic systems in benzilic acid and the polyimide monomer improve thermal stability .

- Ester Variations: The phosphonothiolate ester in sec-butyl derivatives introduces sulfur-based reactivity, contrasting with the nitrogen-driven chemistry of this compound .

Biological Activity

Cyclohexyl 2-aminobutanoate, also known as (S)-Cyclohexyl 2-aminobutanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₉NO₂. The compound features a cyclohexyl group attached to a 2-aminobutanoate moiety, which contributes to its unique chemical properties. The cyclohexyl group enhances lipophilicity, allowing the compound to efficiently cross cell membranes and interact with various biological targets.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors involved in neurotransmission and metabolic pathways. The lipophilic nature of the cyclohexyl group facilitates its ability to modulate the activity of these molecular targets. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological conditions.

Neurotransmitter Modulation

Research indicates that this compound may act as a neuromodulator, influencing neurotransmission processes. Its structural similarity to amino acids allows it to interact with neurotransmitter receptors, potentially affecting synaptic transmission and plasticity.

Cytotoxicity and Safety Profile

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various mammalian cell lines. These studies are essential for assessing the safety profile of the compound in potential therapeutic applications. Common assays used include:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- LDH Release Assay : Assesses plasma membrane integrity by measuring lactate dehydrogenase (LDH) release.

- Colony Formation Assays : Evaluates the ability of cells to proliferate under treatment conditions.

Table 1 summarizes the advantages and limitations of these assays:

| Assay Type | Advantages | Limitations |

|---|---|---|

| MTT Assay | Simple and widely used | May interfere with certain compounds |

| LDH Release Assay | Direct measure of membrane integrity | Not specific for apoptosis |

| Colony Formation Assay | Evaluates long-term effects | May not reflect acute toxicity |

Case Studies and Research Findings

Several studies have examined the effects of this compound on cellular processes:

- Neuroprotective Effects : In rodent models, administration of this compound demonstrated protective effects against excitotoxicity, suggesting potential applications in neurodegenerative diseases .

- Antidiabetic Properties : Preliminary investigations indicate that this compound may inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which could position it as a candidate for managing diabetes .

- Anticancer Activity : Studies have also explored its cytotoxic effects on cancer cell lines, revealing dose-dependent responses that warrant further investigation into its potential as an anticancer agent .

Comparison with Related Compounds

This compound shares structural similarities with several other compounds, which may provide insights into its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Aminobutanoic acid | C₄H₉NO₂ | Simpler structure without cyclohexyl group |

| Cyclohexylamine | C₆H₁₃N | Contains only an amine |

| Cyclohexyl 2-aminopropanoate | C₉H₁₇NO₂ | Similar structure but differs in side chain |

This comparison highlights the unique properties of this compound due to its specific structural features.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Cyclohexyl 2-aminobutanoate with high yield and purity?

- Methodology : Utilize esterification between 2-aminobutyric acid and cyclohexanol via activation of the carboxylic acid (e.g., using DCC/DMAP or HOBt/EDC coupling agents). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Key Considerations : Avoid prolonged heating to prevent racemization of the chiral amino group. Use inert atmosphere to minimize oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Note potential solvent artifacts (e.g., CCl4 contamination near 1550 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) should show cyclohexyl protons (δ 1.0–2.0 ppm, multiplet), ester methylene (δ 4.8–5.2 ppm), and NH₂ (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms carbonyl (δ ~170 ppm) and cyclohexyl carbons .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers separate this compound from synthetic byproducts?

- Methodology : Use reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) or preparative GC (if volatile). For enantiomeric resolution, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How do computational models predict the conformational dynamics of the cyclohexyl group in this compound?

- Methodology : Perform DFT (B3LYP/6-31G*) or MP2/cc-pVDZ calculations to analyze chair conformers. Compare energy minima and transition states (e.g., cyclohexyl ring inversion barriers). Use Gaussian or ORCA software. Conformers with axial vs. equatorial orientations may influence solubility and reactivity .

- Data Interpretation : Energy differences >1 kcal/mol favor dominant conformers. Compare with experimental NMR coupling constants (³JHH) to validate computational results .

Q. What strategies resolve discrepancies between experimental and computational thermodynamic data for this compound derivatives?

- Methodology :

- Re-evaluate computational methods (e.g., switch from DFT to CCSD(T) for better accuracy).

- Conduct variable-temperature NMR to measure ΔG between conformers.

- Cross-validate with vibrational spectroscopy (IR/Raman) to assess entropy contributions .

Q. How does the amino group in this compound influence its reactivity in nucleophilic acyl substitution?

- Methodology :

- Kinetic Studies : Compare reaction rates with non-amino esters (e.g., cyclohexyl butyrate) under basic/acidic conditions. Use LC-MS to track intermediates.

- pH Dependence : The amino group’s protonation state (pKa ~9.5) affects nucleophilicity. At pH <7, NH₃⁺ reduces electron-withdrawing effects, slowing hydrolysis .

- Advanced Analysis : Employ Hammett plots to correlate substituent effects with reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.